molecular formula C13H10N2O5S B2373715 N-(3-nitrophenyl)sulfonylbenzamide CAS No. 3409-79-8

N-(3-nitrophenyl)sulfonylbenzamide

Cat. No.: B2373715
CAS No.: 3409-79-8
M. Wt: 306.29
InChI Key: DBBBUUKKTZRZFK-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)sulfonylbenzamide: is a chemical compound with the molecular formula C13H10N2O5S . It is a derivative of benzamide, where the benzamide moiety is substituted with a sulfonyl group and a nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Acyl Substitution: One common method involves the reaction of a nitro-substituted fluorobenzene with a benzamide anion in the presence of a strong base like sodium hydride.

    Microwave Irradiation: Another method involves the direct synthesis of sulfonamides from sulfonic acids or their sodium salts under microwave irradiation, which is high yielding and shows good functional group tolerance.

    Oxidative Chlorination: The combination of hydrogen peroxide and thionyl chloride is used for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides, which then react with amines to form sulfonamides.

Industrial Production Methods: Industrial production methods often involve the use of heterogeneous catalysts and solvents like tetrahydrofuran. The reaction is typically carried out at elevated temperatures (around 50°C) and monitored by thin-layer chromatography (TLC) to ensure completion .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide and thionyl chloride are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Strong bases like sodium hydride are used to facilitate nucleophilic substitution.

Major Products:

    Oxidation: Formation of sulfonyl chlorides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology:

  • Studied for its potential enzyme inhibition properties, which could be useful in drug discovery.

Medicine:

  • Potential applications in the development of pharmaceuticals due to its unique chemical properties.

Industry:

  • Utilized in the development of novel materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)sulfonylbenzamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The sulfonyl group enhances the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

  • N-(4-nitrophenyl)sulfonylbenzamide
  • N-(2-nitrophenyl)sulfonylbenzamide
  • 4-{4-[(4’-chlorobiphenyl-2-yl)methyl]piperazin-1-yl}-N-{[4-({(1r)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl}amino)-3-nitrophenyl]sulfonyl}benzamide (ABT-737)

Uniqueness:

  • The position of the nitro group (3-nitrophenyl) in N-(3-nitrophenyl)sulfonylbenzamide provides distinct reactivity and binding properties compared to its 2- and 4-nitrophenyl counterparts.
  • ABT-737 is a more complex molecule with additional functional groups, making it suitable for different applications, particularly in cancer research .

Properties

IUPAC Name

N-(3-nitrophenyl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5S/c16-13(10-5-2-1-3-6-10)14-21(19,20)12-8-4-7-11(9-12)15(17)18/h1-9H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBBUUKKTZRZFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared in the some way as that described in Example 11, Step 1, using 3-nitrobenzenesulphonamide (10.1 g, 50 mml), benzoic acid (6.1 g, 50 mmol), 4-dimethylaminopyridine (6.1 g, 50 mmol), 1-[3-(dimethylamino)propyl]-3-ethyl carbodiimide hydrochloride (9.59 g, 50 mmol) and anhydrous dichloromethane (400ml). The title compound (13.1 g, 86%) was afforded as a colourless solid. mp 181°-183° C. 1H NMR (360 MHz, D6 -DMSO) δ 7.49 (2H, m), 7.61-7.66 (1H, m), 7.86-7.89 (2H, m), 7.96 (1H, dd, J=8.0 and 8.0 Hz), 8.43 (1H, m), 8.56 (1H, m), 8.71 (1H, m).
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two
Quantity
9.59 g
Type
reactant
Reaction Step Three
Quantity
6.1 g
Type
catalyst
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five
Yield
86%

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